

NMS-293 Clinical Trial Design and Methodology: Application Notes and Protocols

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Compound of Interest

Compound Name: SV 293

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Introduction

NMS-293 (also known as NMS-03305293) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair. Its mechanism of action is based on the concept of synthetic lethality, where in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to cancer cell death.[1][2] What distinguishes NMS-293 is its high selectivity for PARP-1 over PARP-2 and its unique "non-trapping" mechanism, which is designed to reduce toxicity to healthy cells.[3] Furthermore, NMS-293 is brain-penetrant, making it a promising candidate for the treatment of brain tumors and metastases.[4][5]

These application notes provide a detailed overview of the clinical trial design and methodology for NMS-293, summarizing key preclinical and clinical data. Detailed protocols for relevant preclinical experiments are also included to facilitate further research and development.

Preclinical Data Summary

NMS-293 has demonstrated a favorable preclinical profile, characterized by high potency, selectivity, and desirable pharmacokinetic properties.

Table 1: Preclinical Profile of NMS-293

Parameter	Value/Observation	Reference
Mechanism of Action	Potent and selective PARP-1 inhibitor; "non-trapping"	[1][6]
Selectivity	>200-fold selective for PARP-1 over PARP-2	[1][7]
Cellular Activity	Inhibits PAR synthesis with a single-digit nanomolar IC50	[1]
In Vitro Efficacy	Selectively active in tumor cell lines with homologous recombination deficiencies (e.g., BRCA, PTEN mutated)	[1]
In Vivo Efficacy	- Complete tumor regression in BRCA-mutated breast cancer xenograft models.[1][2]- Synergistic efficacy with temozolomide (TMZ) in glioblastoma mouse models.[4]	[1][2][4]
Pharmacokinetics (Rodents)	- Excellent oral bioavailability- Low clearance- High metabolic stability	[1][2]
Brain Penetration (Rats & Mice)	Brain-to-plasma ratio of 4-10	[6]

Clinical Trial Design and Methodology

NMS-293 is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

Phase 1 Monotherapy Study (PARPA-293-001 / NCT04182516)

This Phase 1, first-in-human, open-label, multicenter, dose-escalation study was designed to assess the safety, tolerability, and preliminary antitumor activity of NMS-293 as a single agent.

[8]

- Patient Population: Adult patients with selected advanced/metastatic, relapsed/refractory solid tumors who have exhausted standard treatment options. This included patients with HER2-negative breast cancer, epithelial ovarian cancer, castration-resistant prostate cancer, and pancreatic cancer.[8][9]
- Treatment Regimen: NMS-293 administered orally, with doses ranging from 20 mg once daily (QD) to 160 mg twice daily (BID) for 21 or 28 days in 28-day cycles.[5]
- Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- Status: Terminated. The sponsor decided to shift development towards combination therapies.[8]

Phase 1/2 Combination Study with Temozolomide (PARPA-293-002 / NCT04910022)

This is a multicenter, open-label, single-arm Phase 1/2 study evaluating the safety and efficacy of NMS-293 in combination with temozolomide (TMZ).[10]

- Patient Population:
 - Phase 1: Adult patients with recurrent diffuse gliomas.[5]
 - Phase 2: Adult patients with isocitrate dehydrogenase (IDH) wild-type glioblastoma at first relapse.[10]
- Treatment Regimen:
 - Phase 1 (Dose Escalation): NMS-293 administered orally (QD or BID) on days 1-7 in combination with TMZ (150 mg/m²) on days 1-5 of a 28-day cycle.[5]
 - Phase 2: NMS-293 at the RP2D in combination with TMZ.
- Primary Objectives:

- Phase 1: To determine the MTD and RP2D of the combination.[11]
- Phase 2: To evaluate the anti-tumor efficacy of the combination.
- Status: Active, not recruiting.[10]

Phase 1 Combination Study with Temozolomide in Small Cell Lung Cancer (PARPA-293-004 / NCT06931626)

This open-label, single-arm Phase 1 trial is designed to evaluate NMS-293 in combination with temozolomide in patients with relapsed Small Cell Lung Cancer (SCLC).[8][12]

- Patient Population: Approximately 10 patients with relapsed SCLC who have progressed after platinum-based chemotherapy and immunotherapy.[8]
- Treatment Regimen: NMS-293 (100 mg BID) on days 1-28 and TMZ (150 mg/m²) on days 1-5 of a 28-day cycle.[12]
- Primary Objectives: To assess the safety and preliminary anti-tumor activity of the combination.[8]

Phase 1 Combination Study with Topotecan in Ovarian Cancer (PARPA-293-003)

This Phase 1 study will evaluate NMS-293 in combination with topotecan for BRCA wild-type ovarian cancer.[13]

Clinical Data Summary

Initial results from the Phase 1 studies were presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in 2023.[4][7]

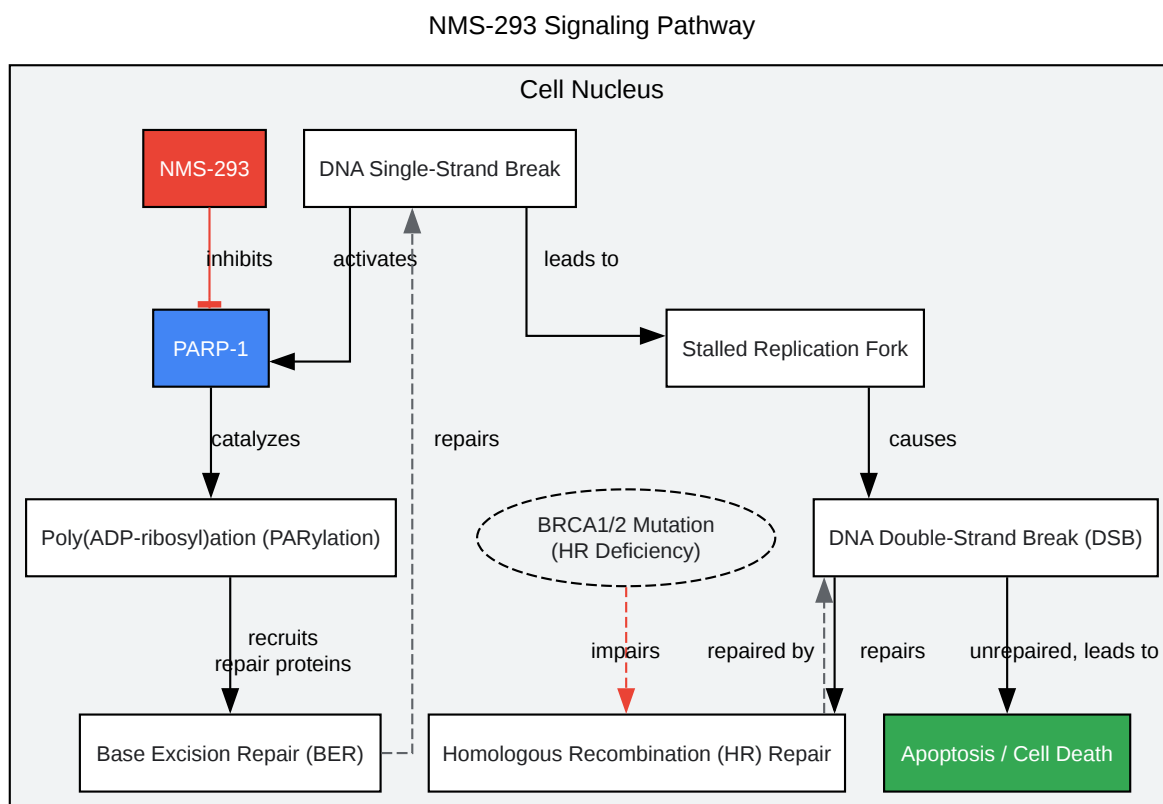
Table 2: Summary of Initial Phase 1 Clinical Trial Results (Data cut-off: 02-AUG-23)

Trial ID	Treatment	Key Findings	Reference
PARPA-293-001 (NCT04182516)	NMS-293 Monotherapy	<p>Safety:- Maximum Tolerated Dose (MTD) identified as 100 mg BID for 28 days on a 28-day cycle.[5][14]-</p> <p>Most frequent any-grade treatment-related adverse events (TRAEs) ($\geq 10\%$): reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting (mainly mild/moderate).</p> <p>[5]Pharmacokinetics:- Half-life of approximately 5 to 13 hours.[5]</p>	[5][14]
PARPA-293-002 (NCT04910022)	NMS-293 + Temozolomide	<p>Safety:- No dose-limiting toxicities (DLTs) reported as of the cut-off date.[15]-</p> <p>No Grade ≥ 3 TRAEs reported.[5]- Most frequent any-grade TRAEs ($\geq 10\%$): nausea, fatigue, vomiting, decreased appetite, and decreased platelet count (mainly Grade 1).[5]- No dose-dependent trends of myelosuppression</p>	[5][15]

observed.[5]Efficacy
(in 14 evaluable
recurrent glioma
patients):- 1 confirmed
partial response (PR)
in a glioblastoma
patient (duration 7.6+
weeks).[5]- 1
unconfirmed PR in a
grade 3 IDH-mutant
astrocytoma patient
with ongoing tumor
shrinkage at 16.1+
weeks.[5]- 1
glioblastoma patient
had complete
radiological
disappearance of
enhancing non-target
lesions.[5]

Signaling Pathway and Experimental Workflow Diagrams

NMS-293 Mechanism of Action in Homologous Recombination Deficient (HRD) Cancer Cells

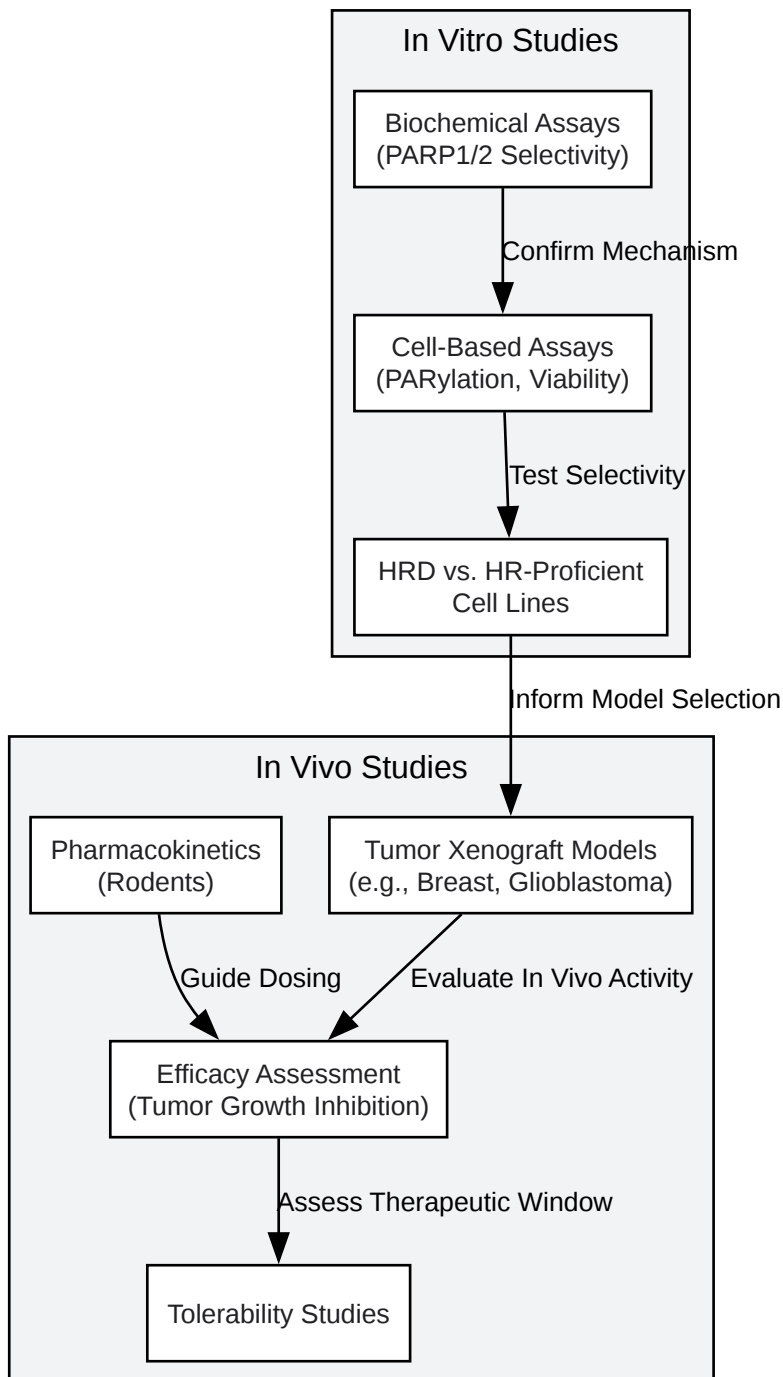


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Caption: NMS-293 inhibits PARP-1, leading to cell death in HRD cancers.

General Experimental Workflow for Preclinical Evaluation of NMS-293

Preclinical Evaluation Workflow

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Caption: Workflow for preclinical assessment of NMS-293.

Experimental Protocols

Protocol 1: PARP-1 and PARP-2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of NMS-293 against PARP-1 and PARP-2 enzymes.

Materials:

- Recombinant human PARP-1 and PARP-2 enzymes
- Histone H1
- Biotinylated NAD⁺
- Streptavidin-coated plates
- Anti-poly(ADP-ribose) (PAR) antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Plate reader

Method:

- Coat streptavidin-coated plates with biotinylated NAD⁺.
- Add a reaction mixture containing PARP-1 or PARP-2 enzyme, histone H1, and varying concentrations of NMS-293.
- Initiate the reaction by adding NAD⁺.
- Incubate to allow for PARylation of histone H1.
- Wash the plates to remove unbound reagents.
- Add anti-PAR antibody, followed by HRP-conjugated secondary antibody.

- Add TMB substrate and measure the absorbance at the appropriate wavelength.
- Calculate the IC50 values for PARP-1 and PARP-2 inhibition.

Protocol 2: Cellular PARylation Assay

Objective: To assess the ability of NMS-293 to inhibit PAR synthesis in cells.

Materials:

- Cancer cell line (e.g., HeLa)
- NMS-293
- Hydrogen peroxide (H₂O₂)
- Lysis buffer
- Anti-PAR antibody
- Fluorescently labeled secondary antibody
- High-content imaging system

Method:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with varying concentrations of NMS-293 for a specified period.
- Induce DNA damage and stimulate PARP activity by treating with H₂O₂.
- Fix and permeabilize the cells.
- Incubate with anti-PAR antibody, followed by a fluorescently labeled secondary antibody.
- Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR.

- Determine the IC50 value for the inhibition of cellular PARylation.

Protocol 3: Cell Viability Assay in Homologous Recombination Deficient (HRD) and Proficient Cell Lines

Objective: To evaluate the selective anti-proliferative effect of NMS-293 on HRD cancer cells.

Materials:

- HRD (e.g., BRCA1-mutant) and HR-proficient cancer cell lines
- NMS-293
- Cell culture medium and supplements
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Method:

- Seed both HRD and HR-proficient cells in separate multi-well plates.
- Treat the cells with a range of concentrations of NMS-293.
- Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours).
- Add the cell viability reagent to each well.
- Measure luminescence to determine the number of viable cells.
- Calculate the GI50 (concentration for 50% growth inhibition) for each cell line and compare the sensitivity of HRD versus HR-proficient cells.

Protocol 4: Human Tumor Xenograft Model in Mice

Objective: To assess the in vivo anti-tumor efficacy of NMS-293.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- HRD human cancer cell line (e.g., MDA-MB-436, BRCA1-mutant)
- NMS-293 formulated for oral administration
- Calipers for tumor measurement

Method:

- Subcutaneously implant the human cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into vehicle control and NMS-293 treatment groups.
- Administer NMS-293 orally at the desired dose and schedule.
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
- Compare the tumor growth inhibition between the treated and control groups.

Conclusion

NMS-293 is a promising PARP-1 selective inhibitor with a unique non-trapping mechanism and the ability to penetrate the blood-brain barrier. Preclinical data have demonstrated its potent and selective anti-tumor activity, particularly in cancers with homologous recombination deficiencies. Early-phase clinical trials have shown that NMS-293 is well-tolerated, both as a monotherapy and in combination with temozolomide, and has shown encouraging signs of clinical activity in difficult-to-treat cancers like recurrent glioma. The detailed protocols provided herein are intended to support further investigation into the therapeutic potential of NMS-293 and similar agents.

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